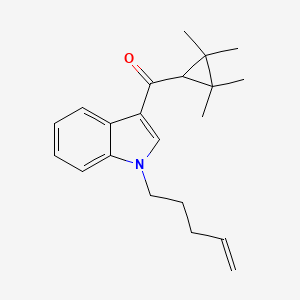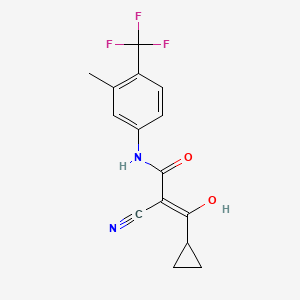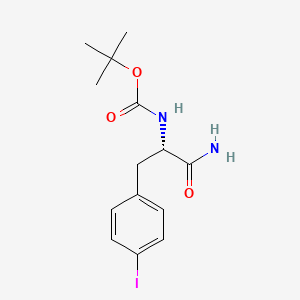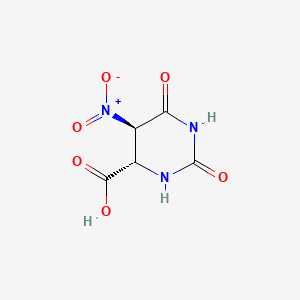
XLR11 N-(4-pentenyl) analog
Vue d'ensemble
Description
XLR11 N-(4-pentenyl) analog is a variant of XLR11, a synthetic cannabinoid (CB). It features a tetramethylcyclopropyl group, which reportedly confers selectivity for the peripheral CB 2 receptor over the central CB 1 receptor . The N-(5-fluoropentyl) chain in XLR11, which increases binding to both CB receptors, is replaced with N-(4-pentenyl) in the analog .
Synthesis Analysis
A study has developed a simple, efficient, precise, and sensitive ultrahigh-performance liquid chromatography−tandem mass spectrometry method to simultaneously determine metabolites of XLR11 N-(4-hydroxypentyl) and XLR11 N-(4-pentenyl) analog .Molecular Structure Analysis
The molecular structure of XLR11 N-(4-pentenyl) analog is characterized by a tetramethylcyclopropyl group and an N-(4-pentenyl) chain . The formal name of the compound is (1-(pent-4-en-1-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone .Physical And Chemical Properties Analysis
The physical and chemical properties of XLR11 N-(4-pentenyl) analog include a molecular formula of C21H27NO and a formula weight of 309.5 . It is a crystalline solid with solubility in DMF, DMSO, and ethanol .Applications De Recherche Scientifique
Forensic Chemistry & Toxicology
XLR11 N-(4-pentenyl) analog is utilized as an analytical reference standard in forensic chemistry to identify and quantify synthetic cannabinoids in various samples. This is crucial for toxicological analysis, especially in cases of suspected drug abuse or poisoning. The compound’s unique chemical signature allows for precise detection in complex biological matrices .
Cannabinoid Receptor Research
This analog is valuable in researching the pharmacological effects of synthetic cannabinoids on CB1 and CB2 receptors. It’s a variant of XLR11 that replaces the N-(5-fluoropentyl) chain with an N-(4-pentenyl) chain, which may affect its binding affinity and selectivity towards cannabinoid receptors .
Development of Therapeutic Agents
Research into the therapeutic potential of synthetic cannabinoids like XLR11 N-(4-pentenyl) analog could lead to the development of new medications. These compounds can be studied for their effects on various conditions, such as chronic pain, inflammation, and neurological disorders, due to their interaction with the endocannabinoid system .
Material Science
The crystalline form of XLR11 N-(4-pentenyl) analog allows for the study of its physical properties and the development of cannabinoid-based materials. These materials could have potential applications in creating bio-compatible coatings or targeted delivery systems .
Analytical Method Development
XLR11 N-(4-pentenyl) analog serves as a standard in developing analytical methods like mass spectrometry. It helps in establishing protocols for the accurate measurement of synthetic cannabinoids, ensuring consistency and reliability in analytical results .
Educational Purposes
In academic settings, XLR11 N-(4-pentenyl) analog can be used to educate students about synthetic cannabinoids’ chemical and pharmacological properties. It provides a practical example for teaching about drug-receptor interactions and the impact of molecular modifications on biological activity .
Each of these applications contributes to a better understanding of synthetic cannabinoids and their impact on both individual health and public safety. The research also aids in the development of new analytical techniques and therapeutic agents. It’s important to note that XLR11 N-(4-pentenyl) analog is intended for research purposes only and not for human or veterinary use .
Mécanisme D'action
Target of Action
The primary targets of the XLR11 N-(4-pentenyl) analog are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including mood regulation, pain sensation, and immune response.
Mode of Action
The XLR11 N-(4-pentenyl) analog is a synthetic cannabinoid that reportedly confers selectivity for the peripheral CB2 receptor over the central CB1 receptor . It also has an N-(4-pentenyl) chain, which increases binding to both CB receptors . This interaction with the CB receptors triggers a series of changes in the cell, leading to the compound’s effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the XLR11 N-(4-pentenyl) analog These factors can include the presence of other drugs, patient health status, genetic factors, and more.
Propriétés
IUPAC Name |
(1-pent-4-enylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c1-6-7-10-13-22-14-16(15-11-8-9-12-17(15)22)18(23)19-20(2,3)21(19,4)5/h6,8-9,11-12,14,19H,1,7,10,13H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTLUQFOTQPMOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901043088 | |
| Record name | (1-Pent-4-enylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901043088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Pent-4-enylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone | |
CAS RN |
1445578-20-0 | |
| Record name | (1-(Pent-4-en-1-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445578200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-Pent-4-enylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901043088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-(PENT-4-EN-1-YL)-1H-INDOL-3-YL)(2,2,3,3-TETRAMETHYLCYCLOPROPYL)METHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH1J7Z46GQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]phenyl]cyclopropylmethanone](/img/structure/B590854.png)

![4-(4-[1,1'-Biphenyl]-4-yl-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-1-butanone](/img/structure/B590857.png)

![N,N-Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-L-glutamic Acid 1-(1,1-Dimethylethyl) Ester](/img/structure/B590862.png)
![5-O-Benzyl 1-O-tert-butyl (2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate](/img/structure/B590863.png)


![6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester](/img/structure/B590870.png)